Trelagliptin Impurity X
Overview
Description
Trelagliptin is a dipeptidyl peptidase-4 inhibitor indicated in the control of diabetes mellitus . It belongs to the class of organic compounds known as benzonitriles .
Synthesis Analysis
An improved process for the synthesis of the antidiabetic drug Trelagliptin succinate through unprotected ®-3-aminopiperidine has been described . A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate .Molecular Structure Analysis
Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .Chemical Reactions Analysis
Kinetic analysis revealed reversible, competitive and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . X-ray diffraction data indicated a non-covalent interaction between dipeptidyl peptidase and trelagliptin .Physical And Chemical Properties Analysis
The physical and chemical properties of Trelagliptin are analyzed using various chromatographic and spectroscopic techniques .Scientific Research Applications
Identification and Characterization of Impurities
- A study by Zhang et al. (2016) developed a method for identifying and quantifying process-related impurities in Trelagliptin succinate in bulk drug. This included the characterization of six new compounds not previously reported, using LC-MS/MS, IR, and NMR spectral data.
X-ray Powder Diffraction Analysis 2. Guo et al. (2016) reported X-ray powder diffraction data for Trelagliptin succinate, which could be useful for the identification of the crystalline structure of the compound, including its impurities.
HPLC Method Development for Impurity Determination 3. Research by Luo et al. (2018) focused on developing an HPLC method for separation and determination of Trelagliptin succinate and its potential process-related impurities, which is essential for ensuring drug purity and quality.
Synthesis Optimization and Impurity Profile 4. A study by Xu et al. (2017) detailed an improved synthesis process for Trelagliptin succinate, illustrating the impurity profile under different conditions to optimize the synthesis process.
Pharmacokinetics and Drug Efficacy 5. The efficacy of Trelagliptin in diabetes treatment was examined by Grimshaw et al. (2016). They studied its inhibitory properties on dipeptidyl peptidase-4, which is crucial for its therapeutic effect.
First Global Approval 6. McKeage (2015) provides insights into the milestones in the development of Trelagliptin, including its unique once-weekly dosing feature, contributing to an understanding of its market positioning and regulatory aspects.
Stability Indicating Capability and Method Validation 7. The study by Zaghary et al. (2017) explored various analytical methods for Trelagliptin and its stability under different conditions, critical for determining its shelf life and storage requirements.
Comparative Pharmacokinetic Studies 8. Han et al. (2019) developed an HPLC-MS/MS approach to quantify Trelagliptin and conducted pharmacokinetic studies in rats, providing valuable data on the drug's behavior in the body.
Potential Therapeutic Implications in Osteoporosis 9. Shao et al. (2021) investigated Trelagliptin's effect on osteoblastic differentiation, suggesting its potential use in the treatment of osteoporosis.
Safety Evaluations and Clinical Trials 10. Kaku (2017) reviewed safety data from clinical trials, providing insights into Trelagliptin's safety profile, which is essential for its therapeutic use.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNPUJHLPMLIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trelagliptin Impurity X |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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